7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyethylsulfanyl group, and a dimethylpyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and a suitable alkylating agent.
Addition of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group is added through a nucleophilic substitution reaction using 2-hydroxyethylthiol and a suitable leaving group.
Final Cyclization: The final step involves cyclization to form the pyrimidopyrimidine core, which is achieved through intramolecular condensation under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted dimethylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The hydroxyethylsulfanyl group plays a crucial role in its binding affinity and specificity, while the pyrimidine core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- 7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- 7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
Uniqueness
What sets 7-(3,5-dimethylphenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxyethylsulfanyl group and the dimethylphenyl group imparts distinct chemical properties, making it more versatile in various applications. Additionally, its pyrimidopyrimidine core provides enhanced stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10-7-11(2)9-12(8-10)14-19-15-13(16(20-14)26-6-5-23)17(24)22(4)18(25)21(15)3/h7-9,23H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVQBUUDNXWNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCCO)C(=O)N(C(=O)N3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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